molecular formula C16H9ClN4O3S2 B2949954 2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitrobenzamide CAS No. 391218-04-5

2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitrobenzamide

Cat. No. B2949954
CAS RN: 391218-04-5
M. Wt: 404.84
InChI Key: IKFJCYTZXDWYJC-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves multicomponent reactions . The position of substituents in the initial aldehyde is a crucial factor determining the reaction direction . The reactions are usually carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation .


Molecular Structure Analysis

The structure of thiazole derivatives is determined by one- and two-dimensional NMR and IR spectroscopy . The NMR spectrum provides information about the hydrogen and carbon atoms in the molecule . The IR spectrum provides information about the functional groups present in the molecule .


Chemical Reactions Analysis

Thiazole derivatives exhibit a wide range of chemical reactions. The nature of the substituents on the thiazole ring affects the outcome of these reactions . For example, sulfonamide functionality is important for phosphoinositide 3-kinase (PI3K) inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined by various spectroscopic techniques. For example, the melting point can be determined by differential scanning calorimetry . The NMR and IR spectra provide information about the chemical structure of the molecule .

Mechanism of Action

Thiazole derivatives show potent biological activities. For example, some thiazole derivatives show potent antioxidant activity . The mechanism of action often involves interaction with biological targets. For example, the N-heterocyclic core of some thiazole derivatives is directly involved in the binding to the kinase through key hydrogen bonds interaction .

Future Directions

Thiazole derivatives have a wide range of applications in various fields. Future research could focus on the synthesis of new thiazole derivatives with improved properties and activities. The effect of different substituents on the thiazole ring could be studied to optimize the properties and activities of the thiazole derivatives .

properties

IUPAC Name

2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4O3S2/c1-7-18-11-4-5-12-14(13(11)25-7)26-16(19-12)20-15(22)9-6-8(21(23)24)2-3-10(9)17/h2-6H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFJCYTZXDWYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitrobenzamide

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